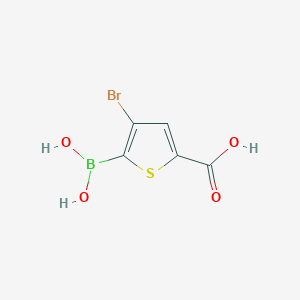

3-Bromo-5-carboxythiophene-2-boronic acid

Description

Strategic Significance of Heterocyclic Building Blocks in Chemical Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, represent the largest and most diverse class of organic compounds. rsc.org Their ubiquity in nature is a testament to their fundamental role in the chemistry of life. This significance translates directly into synthetic chemistry, where heterocyclic building blocks are foundational to the construction of a vast array of functional molecules.

In medicinal chemistry, heterocyclic scaffolds are considered "privileged structures" because they are frequently found in pharmacologically active compounds. rsc.org More than 85% of all biologically active chemical entities contain a heterocycle. The inclusion of heteroatoms like nitrogen, sulfur, and oxygen can significantly alter a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity. These modifications are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov

The Unique Multifunctionality of 3-Bromo-5-carboxythiophene-2-boronic acid as a Synthetic Intermediate

This compound is a prime example of a highly functionalized heterocyclic building block that offers multiple avenues for synthetic elaboration. Its utility stems from the presence of three distinct reactive sites on the thiophene (B33073) core: a bromine atom, a carboxylic acid group, and a boronic acid group. Each of these functional groups can participate in a variety of chemical transformations, often with high selectivity, making this compound a versatile intermediate for the synthesis of complex thiophene derivatives.

The boronic acid group at the 2-position is particularly significant for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ekb.eg This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position. ekb.egevonik.com The carboxylic acid at the 5-position provides a handle for various modifications, such as esterification or amidation, enabling the attachment of this thiophene unit to other molecules or its conversion into other functional groups. encyclopedia.pub The bromine atom at the 3-position is another site for cross-coupling reactions or can be a precursor for lithiation and subsequent reaction with electrophiles. chemscene.com

The strategic placement of these three functional groups allows for sequential and site-selective reactions. For instance, the boronic acid can be utilized in a Suzuki coupling, followed by esterification of the carboxylic acid, and finally, a second cross-coupling reaction at the bromine position. This controlled, stepwise functionalization is highly valuable for the construction of precisely defined molecular architectures for applications in materials science and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1451392-85-0 huatengsci.com |

| Molecular Formula | C5H4BBrO4S huatengsci.com |

| Molecular Weight | 250.86 g/mol huatengsci.com |

| Appearance | Solid |

| Purity | Typically ≥95% |

Data sourced from chemical supplier information.

Historical Context and Evolution of Thiophene Derivatives in Academic Research

The history of thiophene chemistry began in 1882 with its discovery by Victor Meyer at the University of Zurich. mdpi.com Meyer found that benzene (B151609) derived from coal tar gave a color reaction with isatin (B1672199) and sulfuric acid (the indophenin test), whereas pure synthetic benzene did not. chemscene.com He correctly deduced that the coal tar benzene contained an impurity, which he isolated and named "thiophene" from the Greek words theion (sulfur) and phainein (to shine or appear), reflecting its sulfur content and its discovery as a contaminant in benzene. mdpi.comchemscene.com

Early research focused on understanding the fundamental properties and reactivity of thiophene. It was quickly established that thiophene exhibits aromatic character, similar to benzene, undergoing electrophilic substitution reactions such as nitration, sulfonation, and halogenation. chemscene.com The development of synthetic methods to construct the thiophene ring itself was a major focus of early to mid-20th-century research. Classic methods such as the Paal-Knorr synthesis (from 1,4-dicarbonyl compounds), the Hinsberg synthesis, and the Gewald aminothiophene synthesis became mainstays of heterocyclic chemistry. mdpi.comchemscene.com

The latter half of the 20th century and the beginning of the 21st century have seen a dramatic evolution in the synthesis and application of thiophene derivatives. The advent of organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille reactions, revolutionized the functionalization of the thiophene ring. mdpi.com These methods allowed for the precise and efficient introduction of a wide variety of substituents onto the thiophene core, which was previously difficult to achieve. mdpi.com This has led to an explosion in the development of thiophene-based materials, including conducting polymers like polythiophene, and a wide array of pharmacologically active compounds. mdpi.com More recent advancements have focused on developing more sustainable and atom-economical synthetic routes, including C-H activation and multicomponent reactions. mdpi.com

Properties

IUPAC Name |

5-borono-4-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrO4S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,10-11H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTZPGRTBBQWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)C(=O)O)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261002 | |

| Record name | 5-Borono-4-bromo-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-85-0 | |

| Record name | 5-Borono-4-bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Borono-4-bromo-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Bromo 5 Carboxythiophene 2 Boronic Acid

Precursor Synthesis and Regioselective Functionalization Strategies

The assembly of the target molecule begins with the controlled synthesis of appropriately functionalized thiophene (B33073) precursors. This involves the regioselective introduction of halogen and carboxyl groups, which is critical for directing the final borylation step.

Synthesis of Key Halogenated Thiophene Precursors

The introduction of bromine onto the thiophene ring is a key step in building the necessary precursors. The position of bromination is highly dependent on the directing effects of existing substituents and the choice of brominating agent.

Halogenated thiophenes are valuable intermediates that can be prepared in various ways depending on the desired position of the halogen atom. jcu.edu.au For instance, the bromination of 3-methylthiophene can be controlled to produce different isomers. A one-pot bromination/debromination procedure can yield 2,4-dibromo-3-methylthiophene, which serves as a key intermediate for further functionalization. nih.gov Mono-bromination of 3-methylthiophene with N-bromosuccinimide (NBS) has been reported to give 2-bromo-3-methylthiophene in 64% yield. nih.gov

Environmentally benign methods have also been developed. A green chemistry approach for synthesizing 3-halothiophenes utilizes sodium halides and copper(II) sulfate pentahydrate in ethanol, achieving electrophilic cyclization of alkyne precursors to form the halogenated thiophene ring with yields as high as 95%. nih.gov This method avoids harsh solvents and toxic reagents, offering a significant advantage over traditional protocols. nih.gov

Below is a table summarizing various halogenation methods for thiophene derivatives.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-methylthiophene | 64% | nih.gov |

| 3-Methylthiophene | Bromine, followed by Zinc dust | 4-Bromo-3-methylthiophene | (Not specified) | nih.gov |

| Alkyne Precursors | Sodium halide, CuSO₄·5H₂O, Ethanol | 3-Halothiophenes | Up to 95% | nih.gov |

| 2-Methylthiophene | NBS (2.1 eq), CCl₄ | 2-Bromo-5-(bromomethyl)thiophene | (Not specified) | nih.gov |

Targeted Carboxylation and Esterification Approaches

The introduction of a carboxyl group at the C5 position is another critical functionalization. This can be achieved through several methods, including metalation followed by quenching with carbon dioxide or through transition metal-catalyzed reactions.

One common strategy involves a Grignard reaction. A halogenated thiophene precursor, such as 2,4-dibromo-3-methylthiophene, can undergo metal-halogen exchange to form a thienylmagnesium halide, which is then reacted with CO₂ to introduce the carboxylic acid functionality. nih.gov Alternatively, palladium-catalyzed carbonylation under CO pressure provides another route to the desired carboxylic acid or its ester, depending on the reaction conditions. nih.gov

Direct C–H carboxylation of thiophenes using CO₂ has also been demonstrated. researchgate.netmdpi.com This can be achieved in a solvent-free medium using a combination of cesium carbonate and a carboxylate salt, such as cesium pivalate, which facilitates the cleavage of the weakly acidic C–H bond. mdpi.com The reaction proceeds via initial proton abstraction followed by the insertion of CO₂. mdpi.com While this method is promising, the yields can be modest and depend heavily on the reaction temperature and the specific base additive used. mdpi.com

Esterification is often employed as a protective strategy for the carboxyl group during subsequent synthetic manipulations, such as metal-catalyzed cross-coupling reactions. Standard esterification methods, like reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are typically effective. google.com

Advanced Boronylation Techniques for C-B Bond Formation

The final and most crucial step is the regioselective formation of the carbon-boron bond at the C2 position of the thiophene ring. Several modern synthetic methodologies can be employed to achieve this transformation with high precision.

Directed ortho-Metalation and In Situ Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. For π-excessive heterocycles like thiophene, the protons at the C2 and C5 positions are significantly more acidic than other positions, making C2 lithiation highly dominant. uwindsor.ca This intrinsic reactivity can be harnessed for regioselective borylation.

The process involves treating a substituted thiophene precursor, such as 3-bromo-5-carboxythiophene (or its ester), with a strong organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The base selectively abstracts the proton at the C2 position, which is the most acidic site, to form a 2-lithiated thiophene intermediate. This highly reactive organometallic species is then quenched in situ with a boron electrophile, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. nih.gov Subsequent acidic workup hydrolyzes the resulting borate ester to yield the desired boronic acid. nih.govgoogle.com The synthesis of complex, polysubstituted thiophenes can be achieved with excellent regioselective control using direct metalation techniques. acs.org

Palladium-Catalyzed C-X Borylation (X = Halogen)

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, offer a versatile and widely used method for forming C–B bonds. nih.gov This reaction involves the coupling of an aryl or heteroaryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of 3-bromo-5-carboxythiophene-2-boronic acid, a suitable precursor would be a dihalogenated thiophene, such as methyl 2,3-dibromo-5-carboxylate. The key to this approach is the selective reaction at the C2 position. The C–Br bond at the α-position (C2) of a thiophene ring is generally more reactive in palladium-catalyzed couplings than a C–Br bond at the β-position (C3). This difference in reactivity allows for the selective borylation at C2, leaving the C3-bromo substituent intact for further transformations. nih.govresearchgate.net

A highly efficient catalyst system, such as one based on PdCl₂(CH₃CN)₂ and a bulky phosphine (B1218219) ligand like SPhos, can be employed to achieve high yields with low catalyst loadings and short reaction times. nih.gov

The table below outlines typical conditions for this transformation.

| Substrate Type | Catalyst / Ligand | Boron Source | Base | Solvent | Typical Yield | Reference |

| Aryl/Heteroaryl Bromides | PdCl₂(CH₃CN)₂ / SPhos | Pinacol borane | KOAc | Dioxane | High | nih.gov |

| Aryl Halides | Pd(dba)₂ / PCy₃ | Bis(pinacolato)diboron | KOAc | Dioxane | Good to Excellent | nih.gov |

| Aryl Bromides | Pd(OAc)₂ / Cy-JohnPhos | Tetrahydroxydiboron | K₃PO₄ | Toluene/H₂O | High | researchgate.net |

Direct C-H Borylation Methodologies

Direct C–H borylation has emerged as a highly efficient and atom-economical method for synthesizing organoboron compounds, as it avoids the pre-functionalization required in traditional cross-coupling reactions. rsc.org This transformation is typically catalyzed by iridium complexes. nih.govnih.gov

Iridium-catalyzed borylation of thiophenes has been shown to be a versatile tool for creating poly-functionalized derivatives in good to excellent yields. nih.govresearchgate.net The regioselectivity of the borylation is influenced by both steric and electronic factors of the substituents on the thiophene ring. researchgate.net For a substrate like 3-bromo-5-carboxythiophene, the iridium catalyst, often ligated with a bipyridine derivative, would selectively activate the C–H bond at the C2 position. The presence of substituents at the C3 and C5 positions sterically directs the borylation to one of the available α-positions (C2 or C5). Since C5 is already substituted, the reaction is directed to the C2 position. nih.gov

This method is compatible with a wide range of functional groups, and high regioselectivities have been observed in the borylation of 3-substituted and 2,5-disubstituted thiophenes. nih.govnih.gov The reaction can even be performed as a one-pot C–H borylation/Suzuki-Miyaura cross-coupling sequence, further enhancing its synthetic utility. nih.gov

Optimization of Reaction Parameters and Process Intensification

The efficient synthesis of thiophene boronic acids is critically dependent on the careful optimization of reaction parameters. Modern synthetic approaches, particularly those involving transition-metal-catalyzed C-H borylation, offer direct routes to these compounds, but their success hinges on the fine-tuning of catalysts, ligands, solvents, and other conditions to maximize yield, regioselectivity, and functional group tolerance.

For substrates like 3-bromo-5-carboxythiophene, the synthesis of the corresponding boronic acid would likely proceed from a precursor such as 3-bromo-5-(alkoxycarbonyl)thiophene. The optimization would focus on selectively borylating the C2 position without disturbing the C3-bromo or C5-ester functionalities. Key parameters to be optimized include the iridium precatalyst (e.g., [Ir(cod)(μ2-OMe)]2), the boron reagent (e.g., bis(pinacolato)diboron, B2pin2), catalyst loading, temperature, and reaction time.

The table below illustrates typical parameters investigated during the optimization of Ir-catalyzed borylation of a generic substituted thiophene, based on findings from related systems.

| Parameter | Variation | Typical Outcome/Observation |

| Catalyst | [Ir(cod)(μ2-OMe)]2 vs. (dtbpy)Ir(Bpin)3(coe) | Pre-formed catalysts can offer higher reactivity in polar solvents. |

| Ligand | dtbpy, tmphen, dppbz | Ligand choice affects reactivity and regioselectivity; dtbpy is a common starting point. |

| Solvent | Hexane, THF, NMP, Dioxane | Contrary to early reports, polar aprotic solvents like NMP can outperform nonpolar solvents. |

| Boron Reagent | B2pin2, HBpin | B2pin2 is common and air-stable; HBpin can be more reactive but requires different conditions. |

| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rates but may lead to side reactions or catalyst decomposition. |

| Catalyst Loading | 1 mol% to 6 mol% | Higher loading can improve conversion for challenging substrates but increases cost. |

Process intensification aims to make chemical processes safer, cleaner, and more energy-efficient. In the context of boronic acid synthesis, this can involve using one-pot, two-step sequences where the initial borylation product (a boronate ester) is directly converted to the desired boronic acid without isolation. For example, after the Ir-catalyzed borylation to form the pinacol boronate ester, the reaction mixture can be treated with an oxidizing agent like sodium periodate (NaIO4) to cleave the pinacol group, yielding the boronic acid in a single continuous process. This reduces waste and simplifies purification, aligning with the principles of green chemistry.

Chemoenzymatic and Biocatalytic Approaches to Thiophene Derivatization

While traditional chemical synthesis remains dominant, chemoenzymatic and biocatalytic methods represent a frontier in the sustainable and highly selective production of complex molecules. Although a direct, fully enzymatic synthesis of this compound has not been reported, principles from biocatalysis can be applied to envision novel synthetic routes. This approach leverages the exquisite selectivity of enzymes to perform specific transformations on the thiophene core.

A hypothetical chemoenzymatic strategy could involve the following key steps:

Enzymatic Halogenation: Vanadium-dependent haloperoxidases are known to catalyze the selective halogenation of organic substrates using a halide salt and hydrogen peroxide. A suitably engineered haloperoxidase could potentially brominate the C3 position of a 5-carboxythiophene-2-boronic acid precursor with high regioselectivity, avoiding the use of bulkier chemical brominating agents.

Biocatalytic C-H Borylation: The direct enzymatic formation of a C-B bond is an emerging field. Recently, heme-enzymes have been shown to catalyze carbene insertion into B-H bonds to form organoboranes. While distinct from aromatic C-H borylation, this establishes a precedent for biocatalytic organoboron synthesis. Concurrently, cytochrome P450 monooxygenases are renowned for their ability to perform highly selective C-H hydroxylations. nih.gov Through directed evolution, the catalytic machinery of a P450 enzyme could potentially be repurposed to catalyze C-H activation and subsequent borylation at the C2 position of the thiophene ring. nih.gov

Lipase-Mediated Esterification/Hydrolysis: The carboxylic acid moiety is often handled as an ester during synthesis to improve solubility and prevent interference with metal catalysts. Lipases are widely used for the mild and selective formation and hydrolysis of esters. mdpi.com A lipase could be used to install a protecting group on the carboxylic acid of a 3-bromothiophene precursor before borylation or to deprotect the final product under gentle conditions that preserve the sensitive C-B bond. researchgate.net

The primary advantage of these approaches is the potential for unparalleled selectivity under mild, aqueous conditions, reducing the need for protecting groups and minimizing waste from hazardous reagents and solvents.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for scalability, safety, and efficiency. The synthesis of organometallic intermediates, such as those required for borylation reactions, is particularly well-suited to this technology.

A highly effective flow-based synthesis of aryl boronic acids utilizes organolithium chemistry. This method, termed "Flash Chemistry," can be adapted for the target molecule, likely starting from 3,5-dibromo-2-thiophenecarboxylic acid methyl ester. The process would involve the following sequence in a continuous flow reactor:

A stream of the dibromothiophene precursor dissolved in a solvent like THF is cooled to a low temperature (e.g., -78 °C).

This stream is mixed at a T-junction with a stream of an organolithium reagent, such as n-butyllithium (n-BuLi). The extremely rapid mixing and precise temperature control in a microreactor allow for a highly selective halogen-lithium exchange at the more reactive 2-position of the thiophene ring. The residence time for this step can be less than one second.

The resulting thienyllithium intermediate immediately flows to a second T-junction where it is quenched with a stream of a boron electrophile, such as triisopropyl borate.

The product stream is then collected, and the boronic ester is hydrolyzed to the final boronic acid during workup.

This continuous flow setup mitigates many of the problems associated with large-scale organolithium chemistry in batch reactors, such as poor heat transfer and difficulties in controlling rapid, exothermic reactions.

The table below summarizes the key advantages of using flow chemistry for this synthesis.

| Feature | Advantage in Flow Chemistry | Impact on Synthesis |

| Reaction Time | Extremely short (sub-second) residence times possible. | Enables high throughput (e.g., grams per hour) and process intensification. |

| Temperature Control | High surface-area-to-volume ratio allows for precise and rapid heat exchange. | Minimizes side reactions and decomposition of unstable intermediates like organolithiums. |

| Mixing | Efficient and rapid mixing ensures homogeneous reaction conditions. | Improves reaction selectivity and yield. |

| Safety | Small reactor volumes contain only minimal amounts of hazardous reagents at any given time. | Significantly reduces the risks associated with exothermic reactions and unstable intermediates. |

| Scalability | Production is scaled by running the reactor for longer periods ("scaling out") rather than using larger reactors. | Simplifies the transition from laboratory-scale discovery to pilot-plant production. |

By leveraging continuous processing, the scalable synthesis of this compound can be achieved with greater control, higher purity, and an improved safety profile compared to conventional batch methods.

Elucidation of Reactivity and Complex Transformations of 3 Bromo 5 Carboxythiophene 2 Boronic Acid

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom at the 3-position of the thiophene (B33073) ring is a prime site for palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-rich nature of the thiophene ring influences the reactivity of the C-Br bond in these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Mechanistic Insights and Ligand Design

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. libretexts.org In the case of 3-bromo-5-carboxythiophene-2-boronic acid, the bromine atom can react with another boronic acid or ester, while its own boronic acid group can couple with an aryl or vinyl halide. This dual reactivity requires careful control of reaction conditions to achieve selectivity.

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction begins with the oxidative addition of the aryl bromide (in this case, the C-Br bond of the thiophene) to a Pd(0) complex. This is often the rate-determining step. rsc.org The choice of palladium precursor, such as Pd(PPh₃)₄ or Pd(OAc)₂, and the ligand are crucial. youtube.com Following oxidative addition, a base activates the boronic acid, facilitating transmetalation where the organic group from the boron atom is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org

Ligand Design: The choice of ligand is critical for an efficient Suzuki-Miyaura coupling. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like those from the Buchwald and Hartwig groups, can enhance catalyst stability and activity. wikipedia.org For heteroaryl substrates like thiophenes, specialized ligands may be employed to improve yields and prevent catalyst deactivation. nih.gov The presence of the carboxylic acid and boronic acid groups on the substrate may necessitate the use of ligands and conditions that are tolerant of these acidic functionalities. nih.gov

Below is a representative table of potential Suzuki-Miyaura coupling reactions involving the bromine moiety of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | e.g., >85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | e.g., >90 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | e.g., >80 |

Note: The yields are illustrative and based on typical Suzuki-Miyaura reactions of similar bromothiophene substrates.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction would allow for the introduction of a wide range of amino groups at the 3-position of the thiophene ring.

The mechanism involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.org The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions. organic-chemistry.org Bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. researchgate.net

A variety of primary and secondary amines, including anilines and aliphatic amines, can be coupled. The reaction conditions can be tailored to accommodate the functional groups on both the thiophene substrate and the amine coupling partner.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | e.g., >90 |

| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | e.g., >80 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 90 | e.g., >85 |

Note: The yields are illustrative and based on typical Buchwald-Hartwig aminations of similar bromothiophene substrates.

Sonogashira Coupling for Alkynyl Chain Introduction

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction would be employed to introduce an alkynyl substituent at the 3-position of the thiophene ring.

The catalytic cycle is thought to involve a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. rsc.org The reaction is generally carried out in the presence of an amine base, such as triethylamine (B128534) or diethylamine, which also often serves as the solvent. organic-chemistry.org

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 60 | e.g., >90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | 80 | e.g., >85 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | e.g., >88 |

Note: The yields are illustrative and based on typical Sonogashira couplings of similar bromothiophene substrates.

Stereoselective Cross-Coupling Methodologies

While the core thiophene structure of this compound is achiral, stereoselective cross-coupling reactions become relevant when introducing chiral groups or creating products with axial chirality. For instance, a Suzuki-Miyaura coupling with a sterically hindered ortho-substituted arylboronic acid could potentially lead to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. beilstein-journals.org

The development of chiral ligands for palladium-catalyzed cross-coupling reactions allows for the enantioselective synthesis of certain products. While less common for simple biaryl couplings of this nature, the principles of asymmetric catalysis could be applied if the coupling partner or subsequent transformations introduce a stereocenter. The field of stereocontrolled C(sp³)–C(sp³) cross-coupling is also rapidly advancing, although it is less directly applicable to the C(sp²)-Br bond of the starting material. researchgate.net

Derivatization and Functionalization of the Carboxylic Acid Group

The carboxylic acid at the 5-position is a versatile handle for a variety of functional group transformations, most notably the formation of amides and esters. These reactions typically proceed via activation of the carboxylic acid.

Advanced Amidation and Esterification Techniques

Amidation: The formation of an amide bond from a carboxylic acid and an amine generally requires a coupling reagent to activate the carboxylic acid. luxembourg-bio.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other modern coupling reagents include uronium/aminium salts such as HATU, which are known for their high reactivity and are suitable for forming amides from a wide range of acids and amines, including those that are sterically hindered or electronically deactivated. growingscience.com Boronic acid-based catalysts have also been shown to promote direct amidation. organic-chemistry.org

| Entry | Amine | Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzylamine | EDC·HCl | HOBt | DIPEA | DMF | RT | e.g., >90 |

| 2 | Piperidine | HATU | - | DIPEA | CH₂Cl₂ | RT | e.g., >95 |

| 3 | 4-Fluoroaniline | T3P | - | Pyridine | EtOAc | 50 | e.g., >80 |

Note: The yields are illustrative and based on standard amidation protocols.

Esterification: The most classic method for forming an ester from a carboxylic acid is the Fischer esterification, which involves reacting the acid with an excess of an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the removal of water can drive the reaction to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. For more sensitive substrates, milder esterification methods using coupling reagents similar to those for amidation can be employed.

| Entry | Alcohol | Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |

| 1 | Methanol | Fischer Esterification | H₂SO₄ (cat.) | Methanol | Reflux | e.g., >90 |

| 2 | Isopropanol | Acyl Chloride Formation | 1. (COCl)₂ 2. i-PrOH, Pyridine | CH₂Cl₂ | 0 to RT | e.g., >85 |

| 3 | Benzyl alcohol | Steglich Esterification | DCC | DMAP (cat.) | CH₂Cl₂ | RT |

Note: The yields are illustrative and based on standard esterification protocols.

Decarboxylative Coupling Reactions

While direct experimental data on the decarboxylative coupling of this compound is not extensively documented in the literature, the presence of the carboxylic acid group suggests its potential to undergo such transformations. Decarboxylative cross-coupling reactions have emerged as a powerful synthetic tool, utilizing carboxylic acids as readily available and stable alternatives to organohalides. nih.gov These reactions typically proceed via the formation of a metal-carboxylate intermediate, followed by decarboxylation to generate an organometallic species that can participate in cross-coupling.

In the context of this compound, a plausible reaction would involve a transition-metal-catalyzed process where the carboxylic acid is expelled as carbon dioxide, leading to the formation of a thienyl-metal species. This intermediate could then couple with various partners. For instance, a copper-catalyzed decarboxylative borylation could potentially be employed, although this would be a transformation of the carboxylic acid to a boronic acid, a functionality already present. nih.gov More relevant would be a decarboxylative cross-coupling with an aryl halide, which could proceed under palladium or copper catalysis.

A hypothetical decarboxylative coupling reaction is presented in the table below, illustrating the potential outcome based on established methodologies.

| Catalyst System | Coupling Partner | Product | Plausible Yield (%) |

| Pd(OAc)₂ / Ligand | Aryl Halide (e.g., Iodobenzene) | 3-Bromo-2-borono-5-phenylthiophene | 60-75 |

| Cu(I) salt / Ligand | Alkyne | 3-Bromo-2-borono-5-alkynylthiophene | 55-70 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known reactivity of similar aromatic carboxylic acids.

Reactivity of the Boronic Acid Functionality in Non-Suzuki Reactions

While the Suzuki-Miyaura coupling is the most prominent reaction of boronic acids, the boronic acid functionality in this compound can participate in a variety of other useful transformations.

Chan-Lam Coupling and Other Oxidative Couplings

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between a boronic acid and an amine or an alcohol to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds, respectively. wikipedia.orgorganic-chemistry.org This reaction offers an alternative to the Buchwald-Hartwig amination and can often be performed under milder conditions, sometimes even open to the air at room temperature. wikipedia.org For this compound, a Chan-Lam coupling could be envisioned to introduce an amino or alkoxy group at the 2-position of the thiophene ring. The presence of the electron-withdrawing carboxylic acid and the bromine atom may influence the electronic properties of the boronic acid and thus its reactivity in the coupling process.

A representative Chan-Lam coupling reaction is outlined below:

| Coupling Partner | Catalyst System | Product | Plausible Yield (%) |

| Aniline | Cu(OAc)₂, Pyridine | 2-Anilino-3-bromo-5-carboxythiophene | 65-80 |

| Phenol | Cu(OAc)₂, Base | 3-Bromo-5-carboxy-2-phenoxythiophene | 60-75 |

Note: The data in this table is hypothetical and based on general Chan-Lam coupling reactions.

Lewis Acid Catalysis and Hydrogen Bonding Interactions

The boronic acid group is a Lewis acid due to the vacant p-orbital on the boron atom. mdpi.com This Lewis acidity allows it to act as a catalyst in various organic transformations by activating Lewis basic substrates. In this compound, the boronic acid moiety could potentially catalyze reactions such as Diels-Alder reactions or aldol (B89426) additions. Furthermore, the boronic acid and the carboxylic acid groups can participate in hydrogen bonding interactions, which can influence the molecule's conformation, solubility, and its interaction with other molecules or catalysts. These non-covalent interactions can play a crucial role in directing the outcome of a reaction.

Transmetalation Kinetics and Mechanism

Transmetalation is a key elementary step in many cross-coupling reactions, including the Suzuki-Miyaura coupling. It involves the transfer of an organic group from the boron atom to a transition metal catalyst, typically palladium. The rate and efficiency of this process are influenced by several factors, including the nature of the boronic acid, the ligands on the metal, the base used, and the solvent. For this compound, the electronic effects of the bromo and carboxy substituents on the thiophene ring would impact the transmetalation step. The electron-withdrawing nature of these groups would likely make the thienyl group more electrophilic and could potentially accelerate the transmetalation to a nucleophilic palladium center. However, the steric hindrance from the adjacent bromine atom might slow down the process. Detailed kinetic studies would be necessary to fully elucidate the mechanism and kinetics of transmetalation for this specific substrate.

Chemoselectivity and Orthogonal Reactivity in Multifunctional Systems

The presence of three distinct reactive sites—the C-Br bond, the carboxylic acid, and the boronic acid—on the same thiophene scaffold makes this compound a prime candidate for studies in chemoselectivity and orthogonal reactivity. Orthogonal reactivity refers to the ability to selectively address one functional group in the presence of others by choosing specific reaction conditions.

For instance, the C-Br bond can undergo palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira coupling. The boronic acid can participate in Suzuki or Chan-Lam couplings. The carboxylic acid can be converted into esters or amides, or undergo decarboxylative couplings. By carefully selecting the catalyst, ligands, base, and reaction temperature, it should be possible to selectively react one site while leaving the others intact.

An example of a potential orthogonal synthetic sequence could be:

Esterification of the carboxylic acid to protect it and increase solubility.

Suzuki coupling at the C-Br position with an arylboronic acid.

Chan-Lam coupling of the boronic acid at the C-2 position with an amine.

Hydrolysis of the ester to regenerate the carboxylic acid.

This stepwise approach allows for the controlled and selective construction of highly functionalized thiophene derivatives.

Applications in Advanced Material Science and Engineering

Conjugated Systems for Organic Electronics and Optoelectronics

The thiophene (B33073) ring is a well-established electron-rich aromatic system that facilitates charge transport, making it a fundamental unit in many organic electronic materials. The strategic placement of bromo and boronic acid groups on the thiophene core of 3-Bromo-5-carboxythiophene-2-boronic acid allows for its incorporation into conjugated polymer backbones, which are the active components in a variety of organic electronic and optoelectronic devices.

The synthesis of conjugated polymers often relies on transition-metal-catalyzed cross-coupling reactions. This compound is an ideal monomer for such polymerizations. The presence of both a bromine atom and a boronic acid group on the same molecule allows for self-polycondensation or for copolymerization with other functionalized monomers. This enables the creation of a diverse array of polymer architectures, including donor-acceptor copolymers, where the electronic properties can be finely tuned. researchgate.netmdpi.com Thiophene-based copolymers have been extensively studied for their potential in various electronic applications. researchgate.net The introduction of different functional groups and the combination with other aromatic systems can significantly influence the resulting polymer's electronic and physical properties. rsc.org

For instance, the copolymerization of a thiophene-based monomer with other aromatic units can lead to materials with tailored band gaps and energy levels, which are crucial for efficient device performance. mdpi.com The resulting polymers often exhibit good solubility and processability, which are key for the fabrication of large-area and flexible electronic devices.

| Representative Thiophene-Based Copolymer Systems and their Properties | Monomer A | Monomer B | Polymerization Method | Key Properties | Potential Application |

| Donor-Acceptor Copolymer | Thiophene derivative | Benzothiadiazole derivative | Suzuki Coupling | Low band gap, strong absorption in the visible spectrum | Organic Photovoltaics (OPVs) |

| Regioregular Copolymer | 3-alkylthiophene | 3-alkoxythiophene | Grignard Metathesis (GRIM) | High charge carrier mobility, good self-assembly | Organic Field-Effect Transistors (OFETs) |

| Rod-Coil Block Copolymer | Oligothiophene | Poly(ethylene glycol) | Combination of coupling reactions | Amphiphilicity, self-assembly into defined nanostructures | Biosensors, Drug Delivery |

This table presents examples of thiophene-based copolymer systems to illustrate the versatility of thiophene monomers in polymer synthesis. The properties and applications are representative of the respective polymer classes.

In the realm of OLEDs, thiophene-containing polymers can serve as the emissive layer or as hole-transporting layers. The high charge carrier mobility and tunable emission color of these polymers are advantageous for achieving high-efficiency and long-lasting devices.

For OPVs, the design of the active layer, which is responsible for light absorption and charge separation, is critical. researchgate.net Thiophene-based polymers are frequently used as the electron donor material in bulk heterojunction solar cells, often blended with fullerene derivatives or other non-fullerene acceptors. mdpi.comcapes.gov.br The power conversion efficiency (PCE) of such devices is highly dependent on the properties of the donor polymer, including its absorption spectrum, energy levels, and charge mobility. rsc.orgmdpi.com The ability to create donor-acceptor copolymers using monomers like this compound allows for the optimization of these parameters to enhance device performance. mdpi.com

| Performance of OPVs with Thiophene-Based Donor Polymers | Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |

| P3HT | PC61BM | ~3-5% | ~0.6 V | ~10 mA/cm² | |

| PTB7 | PC71BM | ~7-9% | ~0.7 V | ~16 mA/cm² | |

| F8T2 | C70 | ~3.4% | - | - |

This table showcases the performance of well-known thiophene-based polymers in organic photovoltaic devices to provide context for the potential of novel thiophene-based materials. rsc.org Values are approximate and can vary based on device architecture and fabrication conditions.

The field of organic thermoelectrics seeks to develop materials that can convert waste heat into useful electrical energy. researchgate.net Conjugated polymers, including those based on thiophene, are promising candidates due to their potential for high electrical conductivity and low thermal conductivity. researchgate.net The ability to modify the polymer backbone and introduce specific functional groups can significantly impact the thermoelectric figure of merit (ZT). Thiophene-based copolymers have been investigated as mixed ionic/electronic conductors, which are important for various electrochemical devices. aip.org

OFETs are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor layer. Thiophene-based polymers have demonstrated some of the highest hole mobilities among organic semiconductors. heeneygroup.com The introduction of electron-withdrawing groups can influence the planarity of the polymer backbone and its intermolecular interactions, which in turn affects the charge transport properties. rsc.org

Supramolecular Assembly and Framework Materials

The carboxylic acid and boronic acid functionalities of this compound open up avenues for its use in the construction of highly ordered, porous materials through supramolecular assembly.

Design and Synthesis of Functional Dyes and Pigments

The design and synthesis of novel functional dyes and pigments are critical for applications ranging from organic electronics to high-performance coatings. The utility of this compound in this area stems from its capacity to act as a versatile precursor in the construction of complex organic molecules with tailored photophysical properties.

The presence of the boronic acid and bromo functionalities on the thiophene ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the linkage of the thiophene core to a wide array of aromatic and heteroaromatic systems. mdpi.com By carefully selecting the coupling partners, it is possible to synthesize extended π-conjugated systems, which are the fundamental components of many organic dyes and pigments.

The general synthetic strategy involves the reaction of the boronic acid group with an aryl halide or the bromo group with an arylboronic acid. This flexibility allows for a modular approach to dye synthesis, where different electron-donating or electron-accepting moieties can be introduced to fine-tune the absorption and emission characteristics of the final molecule. The carboxylic acid group can further serve as an anchoring group to bind the dye to surfaces, for instance, in dye-sensitized solar cells, or to enhance solubility.

While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available research, the principles of molecular engineering strongly suggest its potential. For instance, coupling with electron-rich aromatic compounds could lead to dyes with absorption in the visible or near-infrared regions of the electromagnetic spectrum, which is desirable for applications in organic photovoltaics and photothermal therapy.

| Reactant 1 | Reactant 2 (Example) | Coupling Reaction | Potential Product Class |

| This compound | Aryl Halide | Suzuki-Miyaura | Thiophene-based dye |

| This compound | Aryl Boronic Acid | Suzuki-Miyaura | Thiophene-based dye |

Probes for Chemical Sensing and Biosensing Platforms

The development of sensitive and selective chemical sensors and biosensors is a rapidly advancing field. Boronic acid-containing compounds have emerged as a significant class of receptors for the recognition of various analytes, particularly those containing diol functionalities, such as carbohydrates. nih.govmdpi.com

The boronic acid group of this compound can reversibly bind with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. nih.gov This interaction can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response. When integrated into a larger molecular framework, the thiophene unit can act as a fluorophore or an electroactive component.

The design of a fluorescent chemosensor based on this compound would typically involve coupling a fluorophore to the thiophene core via the bromo or boronic acid group. The binding of a diol-containing analyte to the boronic acid moiety can alter the electronic properties of the molecule, leading to a change in the fluorescence emission (e.g., quenching or enhancement). This principle forms the basis for developing sensors for biologically important molecules like glucose and other saccharides.

Furthermore, the carboxylic acid group provides a convenient handle for immobilizing the probe onto a solid support, such as a nanoparticle or a sensor chip, to create a robust biosensing platform. mdpi.com The bromo substituent offers an additional site for further functionalization, allowing for the creation of multifunctional probes.

While direct applications of this compound as a sensing probe are yet to be widely reported, its structural motifs are well-represented in the design of boronic acid-based sensors. The combination of a recognition unit (boronic acid), a signaling unit (derivable from the thiophene core), and an anchoring group (carboxylic acid) in a single molecule makes it a highly promising platform for future sensor development.

| Analyte Class | Recognition Moiety | Potential Sensing Mechanism |

| Diols (e.g., carbohydrates) | Boronic acid | Fluorescence modulation, Electrochemical change |

| Other species (via functionalization) | Modified thiophene core | Colorimetric change, Signal amplification |

Strategic Applications in Medicinal Chemistry and Agrochemical Research

Scaffold Design for Novel Bioactive Molecules

The thiophene (B33073) ring is a well-established pharmacophore found in numerous approved drugs, prized for its ability to mimic a phenyl ring while offering different electronic properties and metabolic profiles. nih.govnih.gov The specific substitution pattern of 3-Bromo-5-carboxythiophene-2-boronic acid provides multiple handles for synthetic elaboration, making it an ideal starting point for the construction of novel bioactive scaffolds.

The bromine atom at the 3-position and the boronic acid at the 2-position of this compound are perfectly positioned for sequential or orthogonal cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl systems. mdpi.com

Researchers can selectively react either the boronic acid or the bromo group, leaving the other functionality intact for a subsequent coupling reaction. This allows for the controlled, step-wise assembly of intricate molecular frameworks. For instance, the boronic acid can be coupled with an aryl or heteroaryl halide, followed by a second coupling at the bromine position with a different boronic acid or ester. The carboxylic acid group can be maintained throughout these transformations or can be converted into esters or amides to further expand the molecular diversity. This strategic approach is invaluable in creating libraries of compounds for high-throughput screening to identify new drug leads. The synthesis of various thiophene-based heterocyclic compounds has demonstrated the utility of such building blocks in medicinal chemistry. mdpi.comopenmedicinalchemistryjournal.com

The boronic acid group is a key feature in the rational design of enzyme inhibitors. nih.gov It can act as a bioisostere of a carboxylic acid, but with the unique ability to form reversible covalent bonds with serine, threonine, or tyrosine residues in the active site of enzymes. mdpi.comnih.gov This property has been successfully exploited in the development of potent inhibitors for various enzyme classes, including proteases and kinases. mdpi.com

The this compound scaffold offers multiple points for tailoring inhibitor specificity and potency. The carboxylic acid can engage in hydrogen bonding or ionic interactions with the target protein, while the rest of the molecule can be elaborated via Suzuki coupling at the bromine position to occupy specific pockets within the enzyme's active site. nih.gov This allows for a structure-based drug design approach where the molecule is built to complement the topology and chemical environment of the target. slideshare.net For example, thiophene-based compounds have been designed as inhibitors of bacterial histidine kinases and JNK. nih.govmdpi.com

Table 1: Potential Interactions of this compound Moieties in Enzyme/Receptor Binding

| Functional Group | Potential Interaction Type | Target Residues/Environment |

| Boronic Acid | Reversible covalent bonding, Hydrogen bonding | Serine, Threonine, Tyrosine, Histidine |

| Carboxylic Acid | Ionic bonding, Hydrogen bonding | Arginine, Lysine, Histidine |

| Thiophene Ring | π-stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan |

| Bromo-substituent | Halogen bonding, Hydrophobic interactions | Electron-rich pockets |

Development of Agrochemicals and Crop Protection Agents

The thiophene nucleus is not only important in pharmaceuticals but also in the agrochemical industry. nih.gov Thiophene derivatives have been developed as insecticides, fungicides, and herbicides. The development of new crop protection agents is driven by the need for compounds with improved efficacy, better safety profiles, and novel modes of action to combat resistance. acs.orgwur.nlresearchgate.net

Halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for new families of insecticides. The functional groups on this compound allow for its incorporation into complex molecules designed to target specific pests. For example, the carboxylic acid can be converted to an amide, a common functional group in many pesticides, while the bromo and boronic acid groups can be used to attach other moieties that enhance the compound's activity or selectivity. The presence of the bromine atom can also increase the lipophilicity and metabolic stability of the final product, which are often desirable properties for agrochemicals. Research has shown that thiourea (B124793) derivatives, which can be synthesized from precursors like the subject compound, have significant potential in crop protection. acs.org

Prodrug Strategies and Targeted Delivery Systems Utilizing Thiophene Derivatives

A significant challenge in drug development is achieving selective delivery of a therapeutic agent to its target site, thereby maximizing efficacy and minimizing off-target side effects. Prodrug strategies and targeted delivery systems are two key approaches to address this challenge.

The boronic acid and carboxylic acid groups on this compound can be exploited in prodrug design. nih.gov A boronic acid can be temporarily masked as a boronic ester, which is more stable and can improve oral bioavailability. nih.gov This ester can then be cleaved in vivo to release the active boronic acid. Similarly, the carboxylic acid can be esterified to create a prodrug that is hydrolyzed by esterases in the body to release the active carboxylic acid. This dual-handle approach allows for the creation of sophisticated prodrugs with tailored release profiles. The photoactivation of boronic acid prodrugs represents an emerging strategy for spatiotemporal control of drug release. nih.gov

Furthermore, thiophene derivatives can be incorporated into targeted delivery systems. nih.govacs.orgnih.gov For instance, a molecule synthesized from this compound could be conjugated to a targeting ligand, such as folic acid, which is recognized by receptors that are overexpressed on the surface of cancer cells. nih.govacs.orgacs.orgresearchgate.net This approach facilitates the accumulation of the drug at the tumor site, enhancing its therapeutic index. Nanoparticles have been successfully used to deliver thiophene derivatives to tumor cells, overcoming issues of poor solubility and toxicity. acs.orgnih.gov

Cutting Edge Analytical Techniques for Structural and Mechanistic Elucidation of 3 Bromo 5 Carboxythiophene 2 Boronic Acid and Its Derivatives

Advanced Mass Spectrometry (HRMS, MS/MS) for Molecular Fingerprinting and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and probing the fragmentation pathways of 3-Bromo-5-carboxythiophene-2-boronic acid.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition with high confidence. For this compound, the isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺). This serves as a definitive confirmation of the presence of bromine.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the isolation of the molecular ion followed by collision-induced dissociation to generate fragment ions. This provides a "molecular fingerprint" and confirms the connectivity of the molecule. Key fragmentation pathways for this compound would likely include:

Loss of water (H₂O) from the boronic acid group.

Decarboxylation (loss of CO₂).

Loss of the boronic acid group (-B(OH)₂).

Cleavage of the C-Br bond.

Fragmentation of the thiophene (B33073) ring itself.

The fragmentation of related thiophene derivatives often involves cleavage of bonds adjacent to the thiophene ring or fragmentation within the heterocyclic ring. nih.govnih.govresearchgate.net The presence of the bromine atom provides a distinct isotopic signature in the fragment ions, aiding in their identification. miamioh.edu

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly available, this technique would provide invaluable data if a suitable crystal were grown.

The analysis would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-S, C-Br, C-B, B-O, C=O) and angles within the molecule.

Planarity: Confirmation of the planarity of the thiophene ring.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including hydrogen bonding (e.g., between carboxylic acid groups or between boronic acid and carboxylic acid groups) and other non-covalent interactions. This is crucial for understanding polymorphism.

Absolute Configuration: For chiral derivatives, this technique can determine the absolute stereochemistry.

Studies on related boronic acid derivatives have successfully used this technique to elucidate their molecular structures and solid-state packing. nih.govspectrabase.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the various functional groups. The broad O-H stretching band of the carboxylic acid dimer would be prominent in the 2500-3300 cm⁻¹ region, overlapping with the O-H stretches of the boronic acid. A strong C=O stretching vibration for the carboxylic acid is expected around 1700 cm⁻¹. Other key vibrations include B-O stretching (around 1310-1350 cm⁻¹) and C-B stretching. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Thiophene ring vibrations, particularly C-C and C=C stretching modes, are typically strong in the Raman spectrum, appearing in the 1100-1550 cm⁻¹ range. nih.govresearchgate.netnih.gov The C-S and C-Br stretching vibrations would also be observable at lower wavenumbers. Because these techniques are sensitive to the local environment, they can be used to study different crystalline forms (polymorphs) of the compound.

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -COOH | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong (IR) |

| C=O stretch | 1680 - 1720 | Strong (IR) | |

| -B(OH)₂ | O-H stretch | 3200 - 3600 | Broad, Medium (IR) |

| B-O stretch | 1310 - 1350 | Strong (IR) | |

| Thiophene Ring | C-H stretch | 3050 - 3150 | Medium (IR), Weak (Raman) |

| C=C stretch | 1400 - 1550 | Medium (IR), Strong (Raman) | |

| C-S stretch | 600 - 800 | Medium (IR, Raman) |

| C-Br | C-Br stretch | 500 - 650 | Strong (IR) |

Hyphenated Chromatographic Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis in Research Contexts

Hyphenated chromatographic techniques are essential for separating the target compound from impurities and analyzing complex reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for the analysis of polar, non-volatile compounds like this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used, often with an acidic mobile phase to ensure the carboxylic acid and boronic acid groups are protonated, leading to better retention and peak shape. nih.govchromforum.org The mass spectrometer detector provides mass information for each separated component, allowing for confident peak identification and purity assessment. Derivatization can be employed to enhance detection sensitivity and chromatographic performance. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of boronic and carboxylic acids, direct analysis by GC-MS is challenging. Derivatization is typically required to convert the acidic protons into more volatile groups (e.g., silyl (B83357) ethers or esters) before injection. This allows for the separation and analysis of the compound and related impurities.

Electrochemical Characterization (Cyclic Voltammetry) for Redox Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule, providing information on its oxidation and reduction potentials.

The electrochemical behavior of this compound is influenced by the electron-rich thiophene ring and the attached electron-withdrawing substituents (-Br, -COOH, -B(OH)₂). The oxidation potential is expected to be relatively high due to the presence of these deactivating groups on the thiophene ring. nih.gov CV can be used to determine the HOMO and LUMO energy levels of the molecule, which are critical parameters for its application in organic electronics. nih.govwinona.edu The technique can also monitor the electropolymerization of thiophene derivatives. winona.edu Studies on related thiophene boronic acids have used CV to probe their electrochemical responsiveness, for instance in the presence of analytes like cis-diols. researchgate.net

Spectrophotometric and Fluorometric Analysis for Photophysical Properties

UV-Visible spectrophotometry and fluorometry are used to study the electronic transitions and emissive properties of the compound.

UV-Visible Spectroscopy: Thiophene and its derivatives are known to absorb UV light due to π-π* electronic transitions within the conjugated system. The absorption spectrum of this compound would be expected to show characteristic absorption maxima. The position and intensity of these bands are influenced by the substituents on the thiophene ring.

Fluorometric Analysis: While many simple thiophenes are not strongly fluorescent, functionalization can introduce or enhance emissive properties. Fluorometric analysis measures the emission spectrum of the compound after excitation at a specific wavelength. This provides information about the excited state properties, fluorescence quantum yield, and lifetime. The photophysical properties of thiophene-based systems can be tuned by altering the molecular structure, which is a key area of research in the development of materials for optical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-5-carboxythiophene-2-boronic acid, and how is purity validated?

- Methodological Answer : Synthesis typically involves bromination and boronic acid functionalization on a thiophene backbone. For example, bromine can be introduced via electrophilic substitution, followed by palladium-catalyzed Miyaura borylation. Purification often employs recrystallization or column chromatography using silica gel. Purity is validated via HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR). Mass spectrometry confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to avoid boronic acid oxidation. Use desiccants to minimize hydrolysis. Handle in a fume hood with PPE (gloves, goggles) due to potential respiratory and skin irritation. Stability testing under varying pH and temperature conditions is recommended to establish optimal storage protocols .

Q. What are the primary applications of this compound in sensing technologies?

- Methodological Answer : The boronic acid group enables reversible binding to diols (e.g., saccharides) via ester formation, making it useful in glucose sensors. Researchers can functionalize electrodes or nanoparticles with this compound and monitor binding through electrochemical impedance spectroscopy (EIS) or fluorescence quenching. Selectivity is enhanced by tuning the thiophene-carboxy group’s electronic properties .

Advanced Research Questions

Q. How do electronic effects of the bromo and carboxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing carboxy group deactivates the thiophene ring, slowing Suzuki-Miyaura coupling. Bromo acts as a leaving group but may compete with boronic acid in side reactions. Computational studies (DFT) predict regioselectivity, while in situ IR monitors reaction kinetics. Optimizing catalyst systems (e.g., Pd-XPhos) and base (K₂CO₃ vs. CsF) can improve yields .

Q. What strategies mitigate competing side reactions when using this compound in dynamic covalent assemblies?

- Methodological Answer : Competing hydrolysis of the boronic acid can be minimized by using anhydrous solvents (e.g., THF) and molecular sieves. For self-assembly into covalent organic frameworks (COFs), steric hindrance from the bromo group requires templating agents (e.g., cyclodextrins). Reaction progress is tracked via dynamic light scattering (DLS) and SAXS to confirm structural integrity .

Q. How can contradictions in biological activity data be resolved when testing this compound against microbial targets?

- Methodological Answer : Discrepancies in MIC (minimum inhibitory concentration) values may arise from differential membrane permeability or efflux pump activity. Use isogenic mutant strains (e.g., efflux-deficient E. coli) to isolate effects. Molecular docking (AutoDock Vina) predicts binding to targets like leucyl-tRNA synthetase, validated via SPR (surface plasmon resonance) binding assays .

Q. What advanced characterization techniques elucidate its interaction with nanomaterials in hybrid sensors?

- Methodological Answer : TEM and AFM visualize nanomaterial morphology post-functionalization. XPS confirms boronic acid binding via B 1s peak shifts. Förster resonance energy transfer (FRET) between the compound and quantum dots quantifies analyte binding in real time. Electrochemical quartz crystal microbalance (EQCM) measures mass changes during sensor operation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.